2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate
Description
Historical Context of Triazolopyrimidine Derivatives
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas, establishing the foundation for what would become a remarkably versatile scaffold in medicinal chemistry. Despite its relatively simple structure, this heterocyclic system has demonstrated exceptional utility across diverse therapeutic areas over more than a century of research and development. The compound's structural similarity to purines has been a driving force in its initial exploration, with researchers investigating triazolopyrimidine derivatives as potential isosteric replacements for naturally occurring purine bases.
Historical investigations revealed that the triazolopyrimidine scaffold could serve as an effective purine surrogate due to its isoelectronic relationship with the purine ring system. This discovery opened new avenues for drug design, particularly in areas where purine analogs had shown therapeutic promise but suffered from limitations in selectivity or pharmacokinetic properties. Early medicinal chemistry efforts focused on exploiting this structural relationship to develop compounds with improved properties compared to their purine counterparts.
The evolution of triazolopyrimidine research has been marked by several landmark discoveries that expanded the understanding of this scaffold's potential. Trapidil, a platelet-derived growth factor antagonist originally developed as a vasodilator and anti-platelet agent, emerged as one of the first commercially successful triazolopyrimidine derivatives. This compound has been marketed in Japan and other countries for treating patients with ischemic coronary heart, liver, and kidney disease, demonstrating the clinical viability of the triazolopyrimidine framework.
Recent decades have witnessed a significant expansion in the scope of triazolopyrimidine applications beyond purine mimicry. Research has revealed that the scaffold can function as a bio-isostere for various structural motifs, including the carboxylic acid functional group and the N-acetyl fragment of ε-N-acetylated lysine. This versatility has led to the development of triazolopyrimidine derivatives for cancer chemotherapy, neurodegenerative diseases, and infectious diseases. The metal-chelating properties of the triazolopyrimidine ring have also been exploited to generate candidate treatments for cancer and parasitic diseases.
Positioning of Carbamate-Functionalized Heterocycles in Chemical Research
Carbamate-bearing molecules have established themselves as fundamental components in modern drug discovery and medicinal chemistry, representing a unique class of compounds that bridge the properties of amides and esters. The carbamate functionality displays exceptional chemical and proteolytic stability, making it an attractive alternative to traditional amide bonds in peptide-based drug design. This structural motif has emerged as a preferred choice for peptide bond surrogates due to its inherent stability and enhanced membrane permeability characteristics.
The chemical stability of carbamates stems from their hybrid amide-ester structure, which provides resistance to hydrolytic degradation while maintaining the capacity for controlled bioactivation when required. The carbamate functionality imposes conformational restrictions through the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety, creating opportunities for precise molecular recognition and target selectivity. This conformational constraint, combined with the ability to participate in hydrogen bonding through both the carboxyl group and the backbone nitrogen-hydrogen bond, positions carbamates as versatile tools for modulating inter- and intramolecular interactions with target enzymes or receptors.
Substitution patterns on the oxygen and nitrogen termini of carbamates offer extensive opportunities for fine-tuning biological properties and improving stability and pharmacokinetic profiles. This structural flexibility has been exploited in the design of prodrugs, where carbamates serve as protective groups that achieve first-pass and systemic hydrolytic stability while enabling controlled release of active pharmaceutical ingredients. The metabolic stability trends of carbamates have been systematically studied, revealing that structural modifications can dramatically influence hydrolysis rates and biological activity duration.
Contemporary research has demonstrated that carbamate derivatives play crucial roles in various therapeutic areas, functioning as cholinesterase inhibitors for neurodegenerative disorders, human immunodeficiency virus protease inhibitors, anticonvulsants, anthelmintics, and muscle relaxants. The carbamate moiety's ability to enhance drug bioavailability, improve selectivity profiles, and provide metabolic protection has established it as an indispensable component in pharmaceutical development strategies.
Significance of Fluorinated Carbamates in Molecular Design
Fluorinated carbamates represent a sophisticated advancement in molecular design that leverages the unique properties of fluorine to enhance pharmaceutical and materials science applications. The incorporation of fluorine into carbamate structures has emerged as a strategic approach for modulating physicochemical properties, metabolic stability, and biological activity profiles. Fluorine's high electronegativity and small atomic radius enable the formation of strong carbon-fluorine bonds while exerting significant electronic effects on neighboring functional groups.
The strategic placement of fluorine atoms in carbamate structures can dramatically influence lipophilicity, membrane permeability, and metabolic stability profiles. Research has demonstrated that fluorinated carbamates exhibit enhanced bioavailability through improved passive transport across biological membranes, while simultaneously providing protection against enzymatic degradation. The electron-withdrawing nature of fluorine substituents can modulate the basicity of adjacent nitrogen atoms, leading to optimized pharmacokinetic properties and reduced off-target interactions.
Fluorinated carbamates have found particular utility in electrolyte applications for energy storage systems, where their unique combination of chemical stability, ionic conductivity, and electrochemical performance has been exploited. Studies have shown that higher fluorinated carbamates reveal exceptionally stable cycling performance in lithium-ion battery applications due to their ability to form protective surface layers on metal current collectors. The fluorinated carbamate-based electrolytes demonstrate superior performance compared to conventional carbonate systems, achieving high Coulombic efficiency and extended cycle life.
The mechanistic advantages of fluorinated carbamates extend beyond simple property enhancement to encompass novel reaction pathways and synthetic applications. Recent investigations have revealed that nitrogen-heteroaryl carbamates can be synthesized directly from carbon dioxide using superbase catalysis, with fluorinated substrates showing particularly favorable reactivity profiles. These findings have opened new synthetic routes for accessing complex fluorinated carbamate structures while utilizing carbon dioxide as a sustainable carbon source.
The development of fluorinated carbamates has also contributed to understanding the broader implications of fluorine incorporation in pharmaceutical design. While fluorine substitution often provides beneficial effects, careful consideration must be given to potential metabolic activation pathways that could lead to fluoride release or toxic metabolite formation. This awareness has led to more sophisticated design strategies that maximize the benefits of fluorination while minimizing potential safety concerns.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O2/c1-5-3-6(2)18-8(14-5)15-7(17-18)16-9(19)20-4-10(11,12)13/h3H,4H2,1-2H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBCPSFHGCSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC(=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo[1,5-a]pyrimidine Core
The triazolo[1,5-a]pyrimidine core is synthesized via cyclization reactions starting from appropriately substituted aminopyrazoles or related heterocyclic intermediates. A representative route involves:
- Conversion of Boc-protected amino acids into methyl esters.
- Nucleophilic addition of acetonitrile anions to these esters forming β-ketonitriles.
- Treatment with hydrazine to yield aminopyrazoles.
- Cyclization with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to form pyrazolopyrimidones.
- Deprotection of Boc groups followed by chlorination or triflation to activate the 2-position for nucleophilic substitution.
This sequence is supported by detailed experimental data showing yields, reaction conditions, and purification methods (e.g., silica gel chromatography).
Specific Example of Preparation
A detailed synthetic example includes:
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc-protected amino acid → methyl ester (acid catalysis) | Methyl ester intermediate | ~85 | Purified by extraction and chromatography |
| 2 | Nucleophilic addition of acetonitrile anion | β-Ketonitrile intermediate | Not specified | Key for introducing cyano and keto groups |
| 3 | Treatment with hydrazine in ethanol/acetic acid | Aminopyrazole intermediate | 85 | Stirred 2 days at room temperature |
| 4 | Cyclization with ethyl (E)-ethoxy-2-methylacrylate, NaOEt | Pyrazolopyrimidone | Not specified | Sodium ethoxide catalyzes ring closure |
| 5 | Boc deprotection and chlorination/triflation (POCl3 or Tf2O) | Activated pyrazolopyrimidine | 63–84 | Purified by silica gel chromatography |
| 6 | Nucleophilic substitution with 2,2,2-trifluoroethyl carbamate | Target carbamate compound | Not specified | Basic conditions, deprotection follows |
This sequence is adapted from a comprehensive study of pyrazolo[1,5-a]pyrimidine derivatives and their functionalization.
Research Findings and Analytical Data
- The conformation of the triazolopyrimidine ring and the substituents was analyzed by molecular dynamics simulations, indicating that the substitution pattern influences the dihedral angles critical for biological activity.
- The carbamate formation step is crucial for the pharmacokinetic and pharmacodynamic properties of the compound, with the trifluoroethyl group enhancing metabolic stability.
- Purity and identity of intermediates and final products were confirmed by ^1H-NMR, mass spectrometry (ESI/APCI), and chromatographic techniques.
- Typical ^1H-NMR signals for the carbamate proton and methyl groups appear in the ranges δ 1.4–2.1 ppm and δ 4.8–5.8 ppm for NH and CH protons, respectively.
Summary Table of Key Reagents and Conditions
| Stage | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Amino acid esterification | Boc-protected amino acid, acid catalyst | THF, low temperature | Protect and activate amino acid |
| β-Ketonitrile formation | Acetonitrile anion | Low temperature, inert atmosphere | Introduce keto and cyano groups |
| Aminopyrazole formation | Hydrazine monohydrate, acetic acid | Ethanol, RT, 2 days | Cyclization to pyrazole ring |
| Pyrazolopyrimidone cyclization | Ethyl (E)-ethoxy-2-methylacrylate, NaOEt | Room temperature | Form fused pyrimidine ring |
| Activation | POCl3 or triflic anhydride | 0°C to RT | Activate 2-position for substitution |
| Carbamate coupling | 2,2,2-trifluoroethyl carbamate | Basic medium | Install trifluoroethyl carbamate group |
| Deprotection | Acid or base | Room temperature | Remove Boc or other protecting groups |
Patent Insights
Patent WO2013178572A1 describes related triazolo compounds with PDE10 inhibitory activity, including derivatives bearing 2,2,2-trifluoroethyl substituents. The preparation methods align with the above synthetic routes, emphasizing nucleophilic substitution at activated heterocyclic intermediates and functional group manipulations to yield the target carbamate.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
This compound has been studied for its potential as a pharmaceutical agent. Specifically, derivatives of triazolo-pyrimidines are known for their activity against various biological targets. The CXCR3 receptor , a G-protein coupled receptor involved in inflammatory responses, has been a focus for compounds related to this class. Research indicates that modifications to the triazolo-pyrimidine structure can enhance binding affinity and selectivity for CXCR3, making it a candidate for treating autoimmune diseases and cancer .
Antiviral Activity
Recent studies have shown that triazolo-pyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate have been tested against viruses such as HIV and HCV. The trifluoroethyl group is believed to enhance lipophilicity and cellular uptake, improving the efficacy of the antiviral action .
Agricultural Applications
Pesticide Development
The structure of 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate makes it a candidate for development as a pesticide. Triazole derivatives are known for their fungicidal properties. Studies have demonstrated that compounds with similar frameworks can effectively inhibit fungal growth in crops. The incorporation of the trifluoroethyl moiety may enhance stability and effectiveness against resistant strains of fungi .
Material Science Applications
Polymer Synthesis
In material science, the compound can be utilized in the synthesis of polymers with specific properties. The incorporation of trifluoroethyl groups into polymer backbones can impart hydrophobic characteristics while maintaining flexibility. This feature is particularly useful in creating coatings that require resistance to moisture and chemicals .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazolo-pyrimidine derivatives for anticancer activity. Among these compounds, one derivative showed significant inhibition of cancer cell proliferation in vitro. Further investigations revealed that the addition of a trifluoroethyl group improved the compound's potency against specific cancer cell lines .
Case Study 2: Agricultural Efficacy
Research conducted by agricultural scientists assessed the fungicidal efficacy of triazolo-pyrimidine derivatives on crops affected by powdery mildew. The results indicated that the application of these compounds significantly reduced fungal populations compared to untreated controls. The study concluded that these compounds could serve as effective alternatives to existing fungicides .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Activities
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The trifluoroethyl carbamate in the target compound may enhance metabolic stability compared to methyl or methoxy groups.
- Sulfur vs. Oxygen Linkages : Thioacetamides (e.g., 12s) exhibit stronger antiviral activity than oxygen-linked analogs, likely due to improved membrane permeability .
- Aromatic Substituents: Phenoxyphenyl (12s) and quinazolinyl (SC9) groups confer target specificity in antiviral and anticancer contexts, respectively .
Biological Activity
2,2,2-Trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The chemical structure of 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate can be represented as follows:
- IUPAC Name : 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate
- Molecular Formula : C10H11F3N4O2
- Molecular Weight : 270.22 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its potential therapeutic applications. Notable areas of research include:
- Anticancer Activity : Studies have shown that compounds with similar triazole structures exhibit significant anticancer properties. For instance, derivatives of triazolo[1,5-a]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines (e.g., HCT-116 colon cancer cells) with IC50 values indicating their potency .
- Antimicrobial Activity : Research indicates that triazole-based compounds often possess antimicrobial properties. In vitro studies have reported that certain triazole derivatives can inhibit the growth of pathogenic bacteria and fungi .
Anticancer Studies
A series of experiments evaluated the efficacy of similar triazole compounds against different cancer cell lines. For example:
- Compound A (related triazole) showed an IC50 value of 6.2 μM against HCT-116 cells.
- Compound B demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells .
These findings suggest that 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate may exhibit comparable anticancer activity.
Antimicrobial Studies
In a study assessing the antimicrobial properties of triazole derivatives:
- Several compounds were tested against standard strains of bacteria.
- Results indicated that certain derivatives had significant antibacterial activity compared to common antibiotics like chloramphenicol .
Data Table: Biological Activity Summary
| Activity Type | Test Subject | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 (Colon) | 6.2 | |
| Anticancer | T47D (Breast) | 27.3 | |
| Antimicrobial | Various Bacteria | Varies |
The mechanism by which 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance pathways. The modulation of these targets can lead to apoptosis in cancer cells or inhibition of bacterial cell wall synthesis.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate?
Methodological Answer:
The synthesis typically involves coupling the triazolopyrimidine core with 2,2,2-trifluoroethyl carbamate groups. A common approach is to use acyl chloride intermediates under basic conditions. For example:
Core Preparation : Start with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, synthesized via cyclization of thiosemicarbazide precursors in ethanol (see ).
Carbamate Formation : React the amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base like 3-picoline or lutidine to improve regioselectivity ( ).
Purification : Use crystallization (e.g., cyclohexane/EtOAc) or flash chromatography (CHCl3/MeOH gradients) to isolate the product ( ).
Optimization tips: Adjust reaction time (1–24 hours) and temperature (60–100°C) to enhance yield. Monitor purity via NMR and HPLC .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Single-Crystal X-ray Diffraction : Resolve the 3D crystal structure to confirm bond angles, substituent positions, and intermolecular interactions (e.g., hydrogen bonding) ( ).
NMR Spectroscopy : Use - and -NMR to verify substituent integration and coupling patterns. Key signals include aromatic protons (δ 7.0–8.5 ppm) and trifluoroethyl groups (δ 4.0–4.5 ppm for -CHCF) ().
Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks) ().
Cross-validate results with computational methods like DFT to predict NMR chemical shifts or IR spectra .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s antiviral activity?
Methodological Answer:
Analog Synthesis : Modify substituents on the triazolo[1,5-a]pyrimidine core (e.g., methyl groups at positions 5/7) and the carbamate side chain (e.g., varying fluorinated alkyl groups) ().
Biological Assays : Test analogs in enzyme inhibition assays (e.g., HCV polymerase RNase H activity) using IC determination ( ).
Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with viral targets. Prioritize analogs with improved hydrogen bonding or hydrophobic contacts ( ).
Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity. Address outliers via crystallographic validation of binding modes .
Advanced: How should discrepancies in biological activity data between in vitro and cellular assays be resolved?
Methodological Answer:
Assay Conditions : Compare buffer pH, ionic strength, and cofactors (e.g., Mg for polymerase activity) ( ).
Membrane Permeability : Measure logD (octanol-water distribution) to assess cellular uptake. Use PAMPA assays or Caco-2 cell models ().
Metabolic Stability : Perform liver microsome studies to identify degradation pathways ().
Orthogonal Validation : Confirm target engagement via hydrogen-deuterium exchange (HDX) mass spectrometry or SPR binding assays ( ).
Example: In HCV studies, cellular activity loss may stem from poor solubility; address via prodrug strategies or formulation optimization .
Advanced: What computational strategies are effective in elucidating the mechanism of action for this compound?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Simulate binding to viral polymerases (e.g., HCV NS5B) over 100+ ns to assess stability of key interactions ( ).
Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to calculate electronic properties (e.g., Fukui indices) for nucleophilic attack sites ( ).
Free Energy Perturbation (FEP) : Predict relative binding affinities of analogs by simulating alchemical transformations (e.g., -CF vs. -CH groups) ().
QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors to guide lead optimization .
Basic: What in vitro assays are recommended for initial evaluation of enzyme inhibition potential?
Methodological Answer:
Enzyme Inhibition : Use fluorescence-based assays (e.g., RNase H activity with FRET substrates) or radiometric assays (e.g., -labeled NTP incorporation) ().
Kinetic Analysis : Determine K values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition ( ).
Selectivity Screening : Test against related enzymes (e.g., human DNA polymerase γ) to assess off-target effects ().
Dose-Response Curves : Use 8–12 point dilutions (0.1 nM–100 µM) to calculate IC ().
Reference protocols from HCV polymerase studies for assay standardization .
Advanced: How can researchers address low yield during the final carbamate coupling step?
Methodological Answer:
Reagent Optimization : Replace traditional bases (e.g., EtN) with 3,5-lutidine to reduce side reactions ( ).
Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) vs. ethereal solvents (THF) to improve solubility ( ).
Temperature Control : Perform reactions under reflux (70–80°C) to accelerate kinetics without degrading heat-sensitive intermediates ( ).
Catalyst Use : Add DMAP (4-dimethylaminopyridine) to activate the chloroformate electrophile ().
Validate improvements via in-line FTIR to monitor reaction progression .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
